molecular formula C18H18BrN3O2 B11796339 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B11796339
M. Wt: 388.3 g/mol
InChI Key: LBFRAAWHWBMWIT-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzonitrile with 3,4-diethoxyphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine and diethoxyphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound can inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole
  • 3-(2-Bromophenyl)-5-(3,4-dihydroxyphenyl)-1H-1,2,4-triazole

Uniqueness

3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of both bromine and diethoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H18BrN3O2

Molecular Weight

388.3 g/mol

IUPAC Name

5-(2-bromophenyl)-3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C18H18BrN3O2/c1-3-23-15-10-9-12(11-16(15)24-4-2)17-20-18(22-21-17)13-7-5-6-8-14(13)19/h5-11H,3-4H2,1-2H3,(H,20,21,22)

InChI Key

LBFRAAWHWBMWIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Br)OCC

Origin of Product

United States

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